{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile
Description
The compound “{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile” features a propanedinitrile backbone (NC–C–CN) substituted with an imino group (–NH–) and an E-configured 2-amino-2-chloro-1-cyanoethenyl moiety.
Properties
IUPAC Name |
2-[(E)-2-amino-2-chloro-1-cyanoethenyl]iminopropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN5/c7-6(11)5(3-10)12-4(1-8)2-9/h11H2/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNKADPBZPWGHU-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NC(=C(N)Cl)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)C(=N/C(=C(\N)/Cl)/C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile typically involves the reaction of malononitrile with appropriate amines and chlorinating agents. One common method includes the use of malononitrile and a chlorinating agent such as phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group. The reaction is carried out in a solvent like acetonitrile at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Acetonitrile, dichloromethane, and ethanol.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, imines, and substituted nitriles. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile involves its interaction with nucleophilic sites on target molecules. The chloro group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical syntheses and biological assays to study molecular interactions and pathways .
Comparison with Similar Compounds
Core Backbone and Substituents
- Target Compound: Propanedinitrile core with an imino-linked E-configured 2-amino-2-chloro-1-cyanoethenyl group.
- [Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobenzalmalononitrile): Propanedinitrile core substituted with a chloro(phenyl)methylidene group . Lacks amino and cyano substituents, but the phenyl ring enhances aromaticity and hydrophobicity.
- 2-[3-((Z)-2-{4-[Bis(2-chloroethyl)amino]phenyl}ethenyl)-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile: Features a cyclohexenylidene ring and bis(2-chloroethyl)amino-phenyl substituent. The Z-configuration and bulky cyclohexene ring differentiate its geometry from the target compound .
- 2-[(3E)-1-(Dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile: Contains a dimethylamino group and fluorophenyl methoxyimino chain. The fluorine atom introduces electronegativity, while the methoxy group adds steric bulk .
- 2-({[4-(Dimethylamino)phenyl]imino}methyl)propanedinitrile: Aromatic dimethylaminophenyl imino substituent enhances conjugation, affecting electronic properties .
Functional Groups
- Amino Groups: The target compound’s primary amino group contrasts with tertiary amines (e.g., dimethylamino in and ), impacting basicity and hydrogen-bonding capacity.
- Halogen Substituents: Chlorine in the target compound vs.
- Cyanos: All compounds retain the propanedinitrile core, but additional cyano groups (e.g., in the target compound) may enhance electron-withdrawing effects.
Physical and Chemical Properties
Biological Activity
{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a cyano group and a chloro substituent. These functional groups are known to influence the biological activity of compounds significantly.
Structural Formula
The IUPAC name for this compound is derived from its chemical structure, which includes:
- Amino group : Contributes to the basicity and potential interactions with biological targets.
- Chloro substituent : Often enhances the lipophilicity and cellular uptake.
- Cyano group : Associated with various biological activities, including antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with halogen substitutions have shown increased antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Activity Against S. aureus | Activity Against E. faecalis |
|---|---|---|
| 1a | Effective | Inactive |
| 1p | Moderate | Effective |
| 2i | High | Moderate |
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Studies indicate that similar compounds exhibit cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells . The structure-activity relationship (SAR) suggests that modifications in the amino and cyano groups can enhance anticancer activity.
Case Studies
-
Study on Antimicrobial Efficacy :
A series of experiments conducted on synthesized derivatives showed that compounds with specific substitutions had superior efficacy against resistant strains of bacteria compared to traditional antibiotics . -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation in certain cancer types while sparing normal cells, suggesting a selective action mechanism .
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial for evaluating the therapeutic potential of any compound. Preliminary assessments suggest that this compound exhibits favorable ADMET properties, which could facilitate its development as a pharmaceutical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
